2-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride
Overview
Description
2-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride is a chemical compound with the molecular formula C11H23ClN2O and a molecular weight of 234.77 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes an amino group, a cyclohexyl group, and an ethylpropanamide moiety.
Preparation Methods
The synthesis of 2-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride typically involves the reaction of cyclohexylamine with ethylpropanamide under specific conditions. The hydrochloride salt is formed by the addition of hydrochloric acid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity .
Chemical Reactions Analysis
2-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
2-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
2-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride can be compared with similar compounds such as:
- 2-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride
- 2-Amino-N-cyclohexyl-N-isopropylpropanamide hydrochloride These compounds share similar structural features but differ in their alkyl substituents, leading to variations in their chemical properties and biological activities. The unique combination of the cyclohexyl and ethylpropanamide groups in this compound contributes to its distinct characteristics and potential applications .
Properties
IUPAC Name |
2-amino-N-cyclohexyl-N-ethylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-3-13(11(14)9(2)12)10-7-5-4-6-8-10;/h9-10H,3-8,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZNTICNHLMJJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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